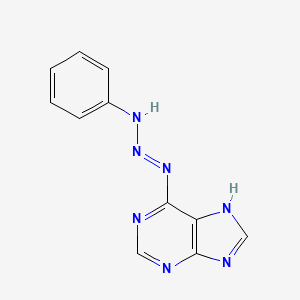
N-(7H-purin-6-yldiazenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7H-purin-6-yldiazenyl)aniline is a compound that features a purine ring system linked to an aniline group via a diazenyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(7H-purin-6-yldiazenyl)aniline typically involves the reaction of a purine derivative with an aniline derivative under specific conditions. One common method involves the diazotization of aniline followed by coupling with a purine derivative. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
N-(7H-purin-6-yldiazenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the diazenyl bridge, leading to the formation of separate purine and aniline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(7H-purin-6-yldiazenyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other materials due to its unique structural properties
Wirkmechanismus
The mechanism of action of N-(7H-purin-6-yldiazenyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl bridge and purine ring system allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other purine derivatives and aniline derivatives, such as:
- N-(6-chloro-9H-purin-2-yl)benzamide
- N-(6-(benzylamino)-9H-purin-2-yl)benzamide
- 4-methoxyaniline
Uniqueness
N-(7H-purin-6-yldiazenyl)aniline is unique due to its diazenyl bridge, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine and aniline derivatives, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
112177-85-2 |
|---|---|
Molekularformel |
C11H9N7 |
Molekulargewicht |
239.24 g/mol |
IUPAC-Name |
N-(7H-purin-6-yldiazenyl)aniline |
InChI |
InChI=1S/C11H9N7/c1-2-4-8(5-3-1)16-18-17-11-9-10(13-6-12-9)14-7-15-11/h1-7H,(H2,12,13,14,15,16,17) |
InChI-Schlüssel |
JLMDYQQIGYDEND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NN=NC2=NC=NC3=C2NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


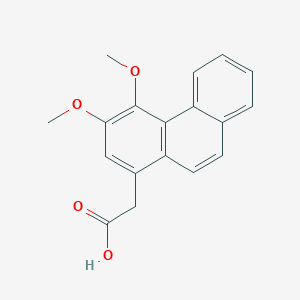

![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)

![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)
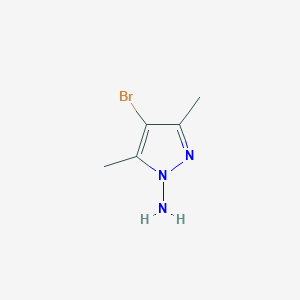


![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)
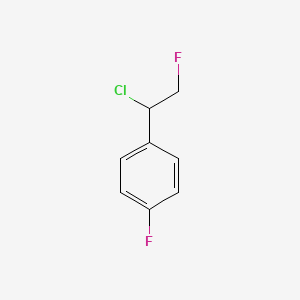
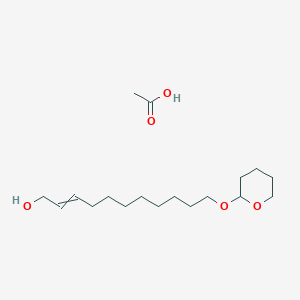
![(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14310038.png)
